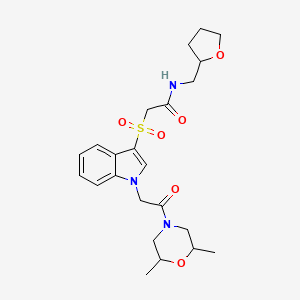![molecular formula C22H17N3O3 B2946288 N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide CAS No. 887197-72-0](/img/structure/B2946288.png)
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide, also known as OA-02, is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research. In
Mechanism of Action
Target of Action
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to interact with enzymes due to the presence of the amide bond, which can mimic the natural substrates of enzymes. They can also act as kinase inhibitors if the quinoxalinyl ring adopts a specific conformation that allows it to bind to the active site of kinases, enzymes involved in cellular signaling.
Biochemical Pathways
Quinoxaline derivatives have been found to exhibit various biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities . These activities suggest that quinoxaline derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
It is likely a solid at room temperature due to the presence of the amide bond and aromatic rings. It may have low solubility in water due to the hydrophobic nature of the aromatic and phenoxy groups but might exhibit moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Result of Action
Quinoxaline derivatives have been found to exhibit various biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Advantages and Limitations for Lab Experiments
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a specific method, which ensures its consistency and reproducibility. It has also been extensively studied for its mechanism of action, which provides a clear understanding of how it exerts its therapeutic effects. However, one limitation of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide is that it has not yet been tested in human clinical trials, which limits its potential for translation into clinical practice.
Future Directions
There are several future directions for research on N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide. One area of interest is its potential for the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models of these diseases and to investigate its mechanism of action. Another potential application of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide is in the treatment of inflammatory bowel disease, which has been shown to be associated with increased COX-2 activity. Additionally, more studies are needed to determine the safety and efficacy of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide in human clinical trials.
Conclusion:
In conclusion, N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide is a novel compound that has shown promising results in scientific research for its potential therapeutic applications. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. While there are limitations to its potential for translation into clinical practice, N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide has several advantages for lab experiments and represents a promising avenue for further research.
Synthesis Methods
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide is synthesized through a multi-step process that involves the reaction between 2-aminobenzophenone and phenoxyacetic acid. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been optimized to ensure the purity and yield of N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide.
Scientific Research Applications
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-20(14-28-15-8-2-1-3-9-15)23-17-11-5-4-10-16(17)21-22(27)25-19-13-7-6-12-18(19)24-21/h1-13H,14H2,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKJOFKBQZBETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2946211.png)



amine](/img/structure/B2946218.png)

![3-[[(6-Methoxynaphthalen-2-yl)methylamino]methyl]benzonitrile](/img/structure/B2946222.png)


![1-benzoyl-2-(4-methoxyphenyl)-3-nitro-1H,2H,3H,3aH-pyrrolo[1,2-a]quinoline](/img/structure/B2946226.png)
